5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chloro group and an oxy-piperidinyl trifluorobenzoyl moiety, making it a subject of interest in medicinal chemistry and materials science.
Scientific Research Applications
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to the stimulation of two crucial mechanisms that work in concert to control plasma glucose levels . These are:
- from the pancreas . (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract .
Pharmacokinetics
The compound has shown efficacy in both acute and chronic in vivo rodent models of diabetes . In a single ascending dose study in normal healthy humans, it showed a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .
Result of Action
The compound’s action results in the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
This compound is known to interact with G-protein-coupled receptor 119 (GPR119), which is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The interaction between (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone and GPR119 stimulates glucose-dependent insulin release and promotes secretion of the incretin GLP-1 .
Cellular Effects
The effects of (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone on cells are primarily observed in pancreatic β-cells and enteroendocrine cells . It influences cell function by stimulating insulin release and promoting GLP-1 secretion .
Molecular Mechanism
At the molecular level, (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(2,3,4-trifluorophenyl)methanone acts as an agonist for GPR119 . This interaction leads to the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloropyrimidine with 1-(2,3,4-trifluorobenzoyl)piperidine in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new derivatives.
Hydrolysis: The ester linkage in the trifluorobenzoyl moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce the corresponding carboxylic acids and alcohols.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}benzene
- 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}thiophene
Uniqueness
Compared to similar compounds, 5-chloro-2-{[1-(2,3,4-trifluorobenzoyl)piperidin-3-yl]oxy}pyrimidine stands out due to its pyrimidine ring, which can engage in unique interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-9-6-21-16(22-7-9)25-10-2-1-5-23(8-10)15(24)11-3-4-12(18)14(20)13(11)19/h3-4,6-7,10H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJAZJJBTFADKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C(=C(C=C2)F)F)F)OC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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